molecular formula C5H9NO4 B3052724 2-Amino-5-hydroxy-4-oxopentanoic acid CAS No. 4439-84-3

2-Amino-5-hydroxy-4-oxopentanoic acid

Cat. No.: B3052724
CAS No.: 4439-84-3
M. Wt: 147.13 g/mol
InChI Key: FRTKOPTWTJLHNO-UHFFFAOYSA-N
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Description

It was discovered during the search for antitubercular antibiotics produced by strains of Streptomyces . This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of 2-amino-5-hydroxy-4-oxopentanoic acid in Streptomyces akiyoshiensis involves the incorporation of carbon from the citric acid cycle and acetate . The proposed biosynthetic pathway includes a condensation reaction between acetyl or malonyl CoA and the β-carboxyl group of aspartate, followed by oxidative decarboxylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves microbial fermentation using genetically engineered strains of Streptomyces. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-hydroxy-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for acylation reactions.

Major Products:

    Oxidation: Formation of 2-amino-5-oxo-4-oxopentanoic acid.

    Reduction: Formation of 2-amino-5-hydroxy-4-hydroxypentanoic acid.

    Substitution: Formation of N-acyl derivatives.

Scientific Research Applications

2-Amino-5-hydroxy-4-oxopentanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-hydroxy-4-oxopentanoic acid is unique due to its specific hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein synthesis and deplete intracellular glutathione S-transferase sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-5-hydroxy-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKOPTWTJLHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-84-3
Record name 5-Hydroxy-4-oxonorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-hydroxy-4-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-4-OXONORVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5BBJ7DQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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